molecular formula C8H8ClNO3 B13544535 2-Amino-2-(2-chloro-4-hydroxyphenyl)acetic acid

2-Amino-2-(2-chloro-4-hydroxyphenyl)acetic acid

Cat. No.: B13544535
M. Wt: 201.61 g/mol
InChI Key: MVCCTIYQWDTONZ-UHFFFAOYSA-N
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Description

2-Amino-2-(2-chloro-4-hydroxyphenyl)acetic acid is an organic compound with the molecular formula C8H8ClNO3 It is a derivative of phenylglycine, characterized by the presence of an amino group, a chloro substituent, and a hydroxy group on the phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-2-(2-chloro-4-hydroxyphenyl)acetic acid typically involves the chlorination of 2-Amino-2-(4-hydroxyphenyl)acetic acid The reaction is carried out under controlled conditions to ensure selective chlorination at the desired position on the phenyl ring

Industrial Production Methods

Industrial production of this compound may involve large-scale chlorination reactions using similar reagents but optimized for higher yields and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the final product with the desired specifications.

Chemical Reactions Analysis

Types of Reactions

2-Amino-2-(2-chloro-4-hydroxyphenyl)acetic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a corresponding ketone or aldehyde.

    Reduction: The chloro substituent can be reduced to a hydrogen atom, resulting in the formation of 2-Amino-2-(4-hydroxyphenyl)acetic acid.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide or thiourea.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield 2-Amino-2-(2-chloro-4-oxophenyl)acetic acid, while reduction can produce 2-Amino-2-(4-hydroxyphenyl)acetic acid.

Scientific Research Applications

2-Amino-2-(2-chloro-4-hydroxyphenyl)acetic acid has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in various organic reactions.

    Biology: The compound’s structural features make it a potential candidate for studying enzyme interactions and metabolic pathways.

    Medicine: Its derivatives may exhibit pharmacological activities, making it a subject of interest in drug discovery and development.

    Industry: It can be used in the production of specialty chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of 2-Amino-2-(2-chloro-4-hydroxyphenyl)acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the amino, chloro, and hydroxy groups allows it to form hydrogen bonds and other interactions with these targets, potentially modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    2-Amino-2-(4-hydroxyphenyl)acetic acid: Lacks the chloro substituent, making it less reactive in certain substitution reactions.

    2-Amino-2-(2-chlorophenyl)acetic acid: Lacks the hydroxy group, affecting its hydrogen bonding capabilities.

    4-Hydroxyphenylglycine: Similar structure but without the amino group, impacting its overall reactivity and applications.

Uniqueness

2-Amino-2-(2-chloro-4-hydroxyphenyl)acetic acid is unique due to the combination of its functional groups, which confer distinct chemical properties and reactivity. The presence of both chloro and hydroxy groups on the phenyl ring allows for a wide range of chemical modifications and applications, making it a versatile compound in scientific research and industrial processes.

Properties

Molecular Formula

C8H8ClNO3

Molecular Weight

201.61 g/mol

IUPAC Name

2-amino-2-(2-chloro-4-hydroxyphenyl)acetic acid

InChI

InChI=1S/C8H8ClNO3/c9-6-3-4(11)1-2-5(6)7(10)8(12)13/h1-3,7,11H,10H2,(H,12,13)

InChI Key

MVCCTIYQWDTONZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1O)Cl)C(C(=O)O)N

Origin of Product

United States

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